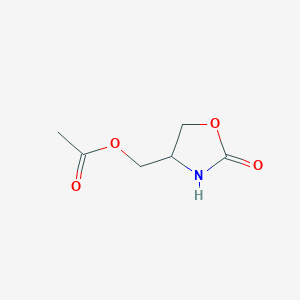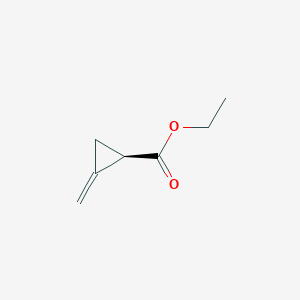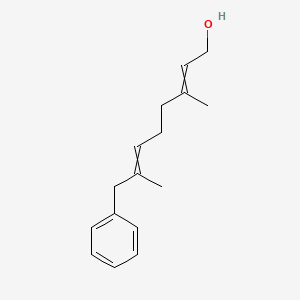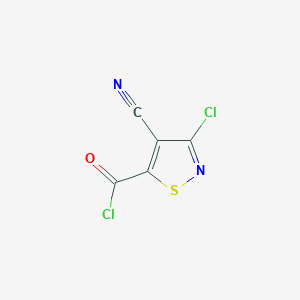
(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate is a heterocyclic organic compound that features a five-membered ring structure containing both nitrogen and oxygen atoms. This compound is known for its diverse applications in various fields, including pharmaceuticals, industrial chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of amino alcohols with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetate group under mild conditions.
Major Products Formed
The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is utilized in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound derivatives have shown potential as therapeutic agents. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
Industrially, this compound is used in the production of polymers and materials with specific properties. Its incorporation into polymer chains can enhance the mechanical strength and thermal stability of the resulting materials.
Mecanismo De Acción
The mechanism of action of (2-Oxo-1,3-oxazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In the case of antimicrobial activity, it disrupts bacterial cell wall synthesis, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and exhibit similar biological activities.
Oxazoles: Another class of heterocyclic compounds with a five-membered ring containing oxygen and nitrogen atoms.
Thiazoles: Similar to oxazoles but with a sulfur atom replacing the oxygen atom.
Uniqueness
(2-Oxo-1,3-oxazolidin-4-yl)methyl acetate is unique due to its specific functional groups and the versatility of its chemical reactions. Its ability to undergo various transformations makes it a valuable intermediate in synthetic organic chemistry.
Propiedades
Número CAS |
647008-10-4 |
|---|---|
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2-oxo-1,3-oxazolidin-4-yl)methyl acetate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)10-2-5-3-11-6(9)7-5/h5H,2-3H2,1H3,(H,7,9) |
Clave InChI |
PYGFRLHVPKAVGF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1COC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12581480.png)

![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
![N-Cyclohexyl-2-({1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581498.png)
![4,8,9,10-Tetraoxatricyclo[5.2.1.03,5]decane](/img/structure/B12581501.png)
![4-[(4-Fluorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12581507.png)



![1-Butyl-3-[(3-phenylpropoxy)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12581526.png)

![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(piperidin-1-yl)acetamide](/img/structure/B12581535.png)
![1H-Benzimidazole, 1-[(1-methylethyl)sulfonyl]-2-[2-(2-pyridinyl)ethyl]-](/img/structure/B12581540.png)
![1,5-Bis[(pyridin-2-yl)methyl]-1,5-diazocane](/img/structure/B12581542.png)
